molecular formula C20H18ClN3O4S B3957217 1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

Cat. No.: B3957217
M. Wt: 431.9 g/mol
InChI Key: RDHDREPOQWCQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a naphthalene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Sulfonylation: Attachment of the naphthalene-2-sulfonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to optimize reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Reduction: The major product would be 1-(2-AMINO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE.

    Substitution: Products would vary depending on the nucleophile used.

    Oxidation: Oxidation products would include sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and sulfonyl groups could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE: Similar structure but with the sulfonyl group attached to a different position on the naphthalene ring.

    1-(2-BROMO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of nitro, chloro, and sulfonyl groups provides a unique set of chemical properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-18-6-3-7-19(24(25)26)20(18)22-10-12-23(13-11-22)29(27,28)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDREPOQWCQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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